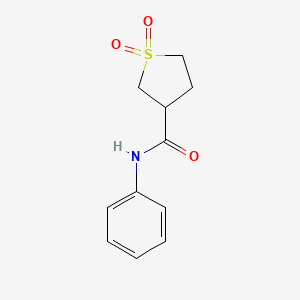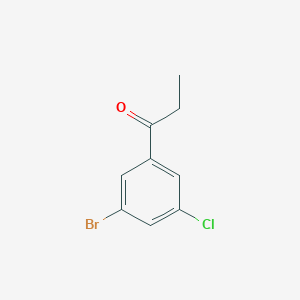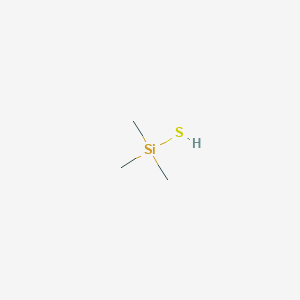
1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrrole ring. The trifluoromethyl group is known for its significant electronegativity and ability to influence the chemical properties of the molecule it is attached to .
准备方法
The synthesis of 1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the trifluoromethylation of pyrrole derivatives. This process typically uses reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source to introduce the trifluoromethyl group . Another approach involves the use of trifluoroiodomethane in aromatic coupling reactions . Industrial production methods often employ these synthetic routes under controlled conditions to ensure high yield and purity of the final product .
化学反应分析
1-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include trifluoromethyltrimethylsilane, sodium trifluoroacetate, and trifluoroiodomethane . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid has a wide range of scientific research applications:
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group significantly influences the compound’s reactivity and binding affinity to various biological targets . This interaction can modulate the activity of enzymes and receptors, leading to specific biological effects .
相似化合物的比较
1-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid can be compared with other trifluoromethyl-substituted compounds, such as:
Trifluoromethanesulfonic acid: Known for its strong acidity and use as a catalyst in esterification reactions.
Trifluoroacetic acid: Commonly used in organic synthesis and as a solvent.
Trifluoroiodomethane: Used in aromatic coupling reactions and as a reagent in synthetic chemistry.
The uniqueness of this compound lies in its specific structure and the presence of both a pyrrole ring and a trifluoromethyl group, which confer distinct chemical and biological properties .
属性
分子式 |
C6H4F3NO2 |
|---|---|
分子量 |
179.10 g/mol |
IUPAC 名称 |
1-(trifluoromethyl)pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C6H4F3NO2/c7-6(8,9)10-3-1-2-4(10)5(11)12/h1-3H,(H,11,12) |
InChI 键 |
MBINNSFBKOXFSR-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C(=C1)C(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-((1R,5S,6S)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B13472100.png)
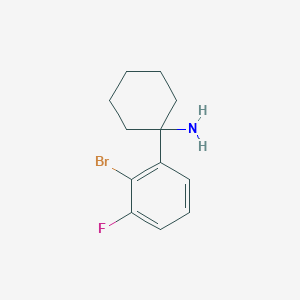
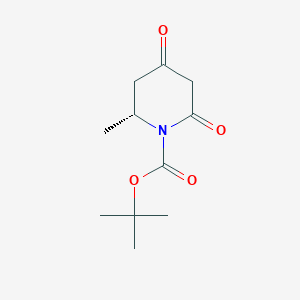
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-3,3-difluoropropanoic acid](/img/structure/B13472115.png)
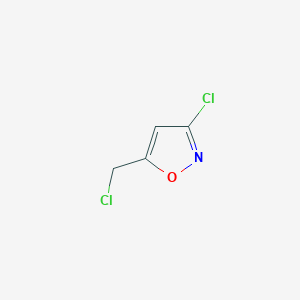
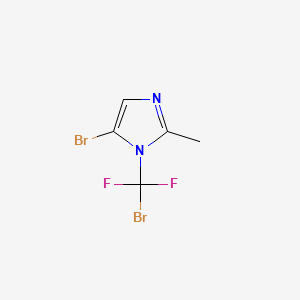

![Tert-butyl 1-(aminomethyl)-4-ethyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13472148.png)

![1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13472152.png)
